molecular formula C7H10BrN3 B13928340 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine

4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13928340
M. Wt: 216.08 g/mol
InChI Key: PVNUMODCISCSGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 4-bromo-1-methyl-1H-pyrazole with cyclopropylamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, amines, and various heterocyclic compounds, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites on enzymes or receptors, thereby altering their activity and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various applications in organic synthesis, medicinal chemistry, and industrial processes .

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

4-bromo-5-cyclopropyl-1-methylpyrazol-3-amine

InChI

InChI=1S/C7H10BrN3/c1-11-6(4-2-3-4)5(8)7(9)10-11/h4H,2-3H2,1H3,(H2,9,10)

InChI Key

PVNUMODCISCSGX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)N)Br)C2CC2

Origin of Product

United States

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